molecular formula C8H8N4 B13450748 6-Hydrazinylquinoxaline

6-Hydrazinylquinoxaline

Cat. No.: B13450748
M. Wt: 160.18 g/mol
InChI Key: UUILQGKAGPTADK-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoxaline is a heterocyclic compound with the molecular formula C8H8N4. It is a derivative of quinoxaline, characterized by the presence of a hydrazine group at the 6th position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylquinoxaline typically involves the reaction of quinoxaline derivatives with hydrazine. One common method is the condensation of 2-hydrazinylquinoxalines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or alkynes . For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran under reflux conditions yields pyrazolylquinoxalines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF), with temperatures ranging from room temperature to reflux .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoxaline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 6-Hydrazinylquinoxaline is unique due to its versatile reactivity and potential for modification, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and form diverse derivatives sets it apart from other quinoxaline derivatives .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

quinoxalin-6-ylhydrazine

InChI

InChI=1S/C8H8N4/c9-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12H,9H2

InChI Key

UUILQGKAGPTADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NN

Origin of Product

United States

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